molecular formula C9H11ClN2O B1392405 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol CAS No. 1219972-03-8

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol

Cat. No.: B1392405
CAS No.: 1219972-03-8
M. Wt: 198.65 g/mol
InChI Key: LPHWEYJVBHTFQX-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 6-chloro-2-pyridinyl moiety at the 1-position.

Key structural attributes:

  • Pyrrolidinol moiety: The hydroxyl group at the 3-position of pyrrolidine may contribute to hydrogen bonding, solubility, and stereochemical specificity.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHWEYJVBHTFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280018
Record name 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-03-8
Record name 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Commonly used solvents include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Reducing Agent: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the pyridine ring or the pyrrolidinol group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products include 6-chloro-2-pyridinecarboxylic acid or 6-chloro-2-pyridinecarboxaldehyde.

    Reduction: Products include various reduced forms of the pyridine ring or pyrrolidinol group.

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol, differing in substituents, aromatic systems, or functional groups. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Source
This compound C₉H₁₁ClN₂O 198.65 (calc.) 6-Cl-pyridine, 3-OH-pyrrolidine Hypothesized use in kinase inhibitors -
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 6-F-pyridine, 3-CH₂OH-pyrrolidine Drug intermediate; catalog price: $220/g
1-(2,4-Dichlorobenzyl)-3-pyrrolidinol C₁₁H₁₃Cl₂NO 246.13 2,4-diCl-benzyl, 3-OH-pyrrolidine Higher lipophilicity (logP ~2.5 est.)
6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine C₁₀H₁₃ClN₂O₂S 260.74 6-Cl-pyridine, 2-methyl, 3-sulfonyl-pyrrolidine Sulfonyl group enhances electrophilicity
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol C₈H₁₀ClN₃O 199.64 6-Cl-pyrimidine, (R)-3-OH-pyrrolidine Chiral specificity for enantioselective synthesis

Key Observations:

Substituent Effects: Halogen Variation: Replacing chlorine with fluorine (e.g., ) reduces molecular weight and may alter metabolic stability. Fluorine’s electronegativity enhances binding in some biological targets.

Functional Group Modifications: The methanol group in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol improves solubility but may reduce membrane permeability compared to the hydroxyl group in the target compound.

Stereochemical Considerations :

  • Chiral centers, as in (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (), highlight the importance of stereochemistry in pharmacological activity. Enantiopure synthesis routes are critical for such compounds.

Safety and Handling: While direct toxicity data for this compound is unavailable, related compounds like 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol () exhibit acute oral toxicity (H302) and respiratory irritation (H335). Proper personal protective equipment (PPE), including P95 respirators and chemical-resistant gloves, is recommended for handling analogs.

Biological Activity

1-(6-Chloro-2-pyridinyl)-3-pyrrolidinol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological effects, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa16 µg/mLHighly Effective

Anticancer Effects

Recent studies have also explored the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to exert its effects through the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Case Study: Breast Cancer Cell Line MDA-MB-361

In a study involving the MDA-MB-361 breast cancer xenograft model, administration of this compound resulted in significant tumor size reduction at doses ranging from 25 mg/kg to 100 mg/kg. The compound inhibited phosphorylation of p70S6K and Akt, key components of the mTOR signaling pathway, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro group on the pyridine ring enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Table 2: Mechanistic Insights

Target MoleculeEffect
PI3KInhibition of activity
AktDecreased phosphorylation
mTORReduced signaling pathway activation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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